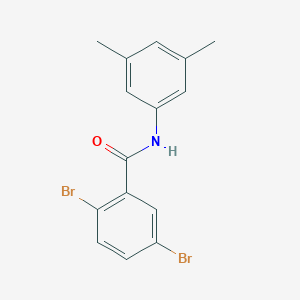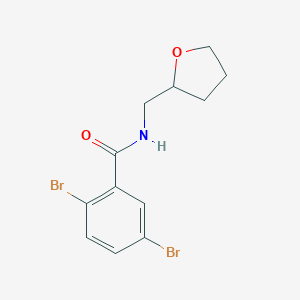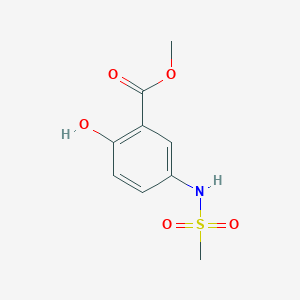![molecular formula C21H20N2O3S B309155 N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309155.png)
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, also known as MpsB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential to modulate neurotransmitter release and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves its ability to bind to specific enzymes and modulate their activity. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, thereby preventing cell division. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to modulate the activity of neurotransmitter receptors, thereby affecting neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide depend on the specific enzyme or receptor that it targets. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to improve cognitive function and modulate neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of their activity. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide include further exploration of its therapeutic potential in various diseases, identification of new targets for N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, and development of more efficient synthesis methods. Additionally, research could focus on the potential side effects of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide and ways to mitigate them. Overall, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide shows promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-methylbenzoyl chloride, 2-methylbenzenesulfonamide, and potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The final product is obtained through purification using techniques such as column chromatography or recrystallization.
Propiedades
Nombre del producto |
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide |
|---|---|
Fórmula molecular |
C21H20N2O3S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-3-[(2-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-7-5-10-18(13-15)22-21(24)17-9-6-11-19(14-17)23-27(25,26)20-12-4-3-8-16(20)2/h3-14,23H,1-2H3,(H,22,24) |
Clave InChI |
FAIQRNJAKYXMEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)








![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)

![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)